2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide
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Description
2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H20ClN5O2S and its molecular weight is 429.92. The purity is usually 95%.
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Biological Activity
The compound 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. With a complex structure that includes a triazine ring and multiple functional groups, this compound may exhibit significant pharmacological properties. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H18ClN5O2S, with a molecular weight of approximately 415.9 g/mol. The presence of the triazine ring suggests that it may interact with various biological targets due to its electronic properties and structural characteristics .
Property | Value |
---|---|
Molecular Formula | C19H18ClN5O2S |
Molecular Weight | 415.9 g/mol |
CAS Number | 886957-88-6 |
Antimicrobial Properties
Research indicates that compounds containing triazine rings often exhibit significant antimicrobial activities. For instance, derivatives of similar structures have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound's unique combination of a thioether and an amide group may enhance its interaction with microbial enzymes or receptors, potentially leading to therapeutic effects .
In a comparative study, triazine derivatives demonstrated varying degrees of antibacterial activity. Some compounds were found to be equipotent to standard antibiotics like streptomycin at specific concentrations .
Antifungal Activity
The antifungal spectrum of triazine-based compounds is also noteworthy. Studies have shown that certain derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism often involves the disruption of ergosterol biosynthesis in fungal cell membranes, which is critical for their survival .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. Similar triazine derivatives have been evaluated for their ability to reduce inflammation in murine models, indicating a potential pathway for therapeutic application in inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Evaluation :
- Antifungal Activity :
- Anti-inflammatory Potential :
Properties
IUPAC Name |
2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2S/c1-12-3-6-14(7-4-12)9-17-19(28)26(22)20(25-24-17)29-11-18(27)23-15-8-5-13(2)16(21)10-15/h3-8,10H,9,11,22H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENRKPSAWRULJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC(=C(C=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.